molecular formula C20H19ClN6OS2 B2782015 benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351632-21-7

benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2782015
CAS No.: 1351632-21-7
M. Wt: 458.98
InChI Key: XIQTWEICMUXWLY-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities . They are often included into a wide variety of biologically active compounds and various photovoltaic devices . Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups whilst keeping the BTZ acceptor group the same . This allows for the systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds is typically characterized by suitable spectroscopic techniques .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can be involved in Minisci-type decarboxylative alkylation of electron deficient heteroarenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents attached to the BTZ core.

Scientific Research Applications

Antimicrobial and Antitubercular Activity Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, similar in structure to the query compound, have been identified as new anti-mycobacterial chemotypes. For instance, several benzo[d]thiazole-2-carboxamides exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity, suggesting their potential as antitubercular agents (Pancholia et al., 2016).

Anticancer Activity Research into thiophene-containing 1,3-diarylpyrazole derivatives, related to the core structure of the query compound, has demonstrated significant growth inhibitory effects on various human cancer cell lines, including Raji and HL60 cells. These findings highlight the potential for designing novel anticancer agents based on this structural framework (Inceler et al., 2013).

Antifungal Activity Benzimidazole and piperazine derivatives, incorporating elements of the queried compound's structure, have shown promising in vitro antifungal activity. This suggests that the compound may also possess antifungal properties, further supporting its potential therapeutic utility (Kankate et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzo[c][1,2,5]thiadiazoles are often used in donor-acceptor-donor (D-A-D) configurations for dye-sensitized solar cells (DSSCs) and as emitters for high performances deep-red/near-infrared organic light emitting diodes (OLEDs) .

Future Directions

Benzo[c][1,2,5]thiadiazoles are promising precursors for various applications, including electrocatalytic hydrogen production, applications in donor−acceptor oligomeric semiconductors, in push−pull fluorophores for turn-on fluorescence, and in organic dyes with a D-A-D configuration for DSSCs .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS2.ClH/c27-19(15-6-7-16-17(12-15)24-29-23-16)25-8-10-26(11-9-25)20-22-21-18(13-28-20)14-4-2-1-3-5-14;/h1-7,12H,8-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQTWEICMUXWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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